molecular formula C15H19N3O4 B2778385 N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2-hydroxyethyl)oxamide CAS No. 898424-14-1

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2-hydroxyethyl)oxamide

Cat. No. B2778385
CAS RN: 898424-14-1
M. Wt: 305.334
InChI Key: MDXQOHMBLLCHEJ-UHFFFAOYSA-N
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Description

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2-hydroxyethyl)oxamide, also known as AQH or AQH-013, is a small molecule inhibitor that has shown potential in various scientific research applications.

Scientific Research Applications

Chemical Synthesis and Reactivity

Research on quinoline derivatives, closely related to N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2-hydroxyethyl)oxamide, has shown significant applications in chemical synthesis and reactivity. For instance, the study on quinoxaline derivatives revealed the potential for chemical transformations through reductive formylation, highlighting the versatility of quinoline compounds in organic synthesis Baxter & Cameron, 1968. Moreover, quinoline-based compounds have been utilized as chemosensors for metal ions, demonstrating their application in environmental and biological monitoring Park et al., 2015.

Biological Activities and Applications

Quinoline derivatives exhibit a wide range of biological activities, including antimicrobial and antitubercular properties. The synthesis of novel carboxamide derivatives of 2-quinolones showed promising antibacterial, antifungal, and antitubercular activities, underscoring the potential of quinoline compounds in developing new therapeutic agents Kumar et al., 2014. Similarly, the ability of quinoline-based chemosensors to distinguish Zn(2+) from other metal ions in living cells and aqueous solutions further highlights the relevance of these compounds in biological research and environmental science Li et al., 2014.

Material Science and Catalysis

Quinoline derivatives also find applications in material science and catalysis. The development of quinolin-8-yloxy)acetate derivatives for antimicrobial activity represents the exploration of quinoline compounds in material science, aiming at creating materials with inherent antimicrobial properties Ahmed et al., 2006. Additionally, quinoline compounds have been employed as catalysts or ligands in various chemical reactions, showcasing their versatility in facilitating complex chemical transformations Madhu et al., 2022.

properties

IUPAC Name

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2-hydroxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-10(20)18-7-2-3-11-4-5-12(9-13(11)18)17-15(22)14(21)16-6-8-19/h4-5,9,19H,2-3,6-8H2,1H3,(H,16,21)(H,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXQOHMBLLCHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-hydroxyethyl)oxalamide

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